

lenvatinib preclinical evidence in vivo models

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Compound Focus: Lenvatinib

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Preclinical In Vivo Evidence for Lenvatinib

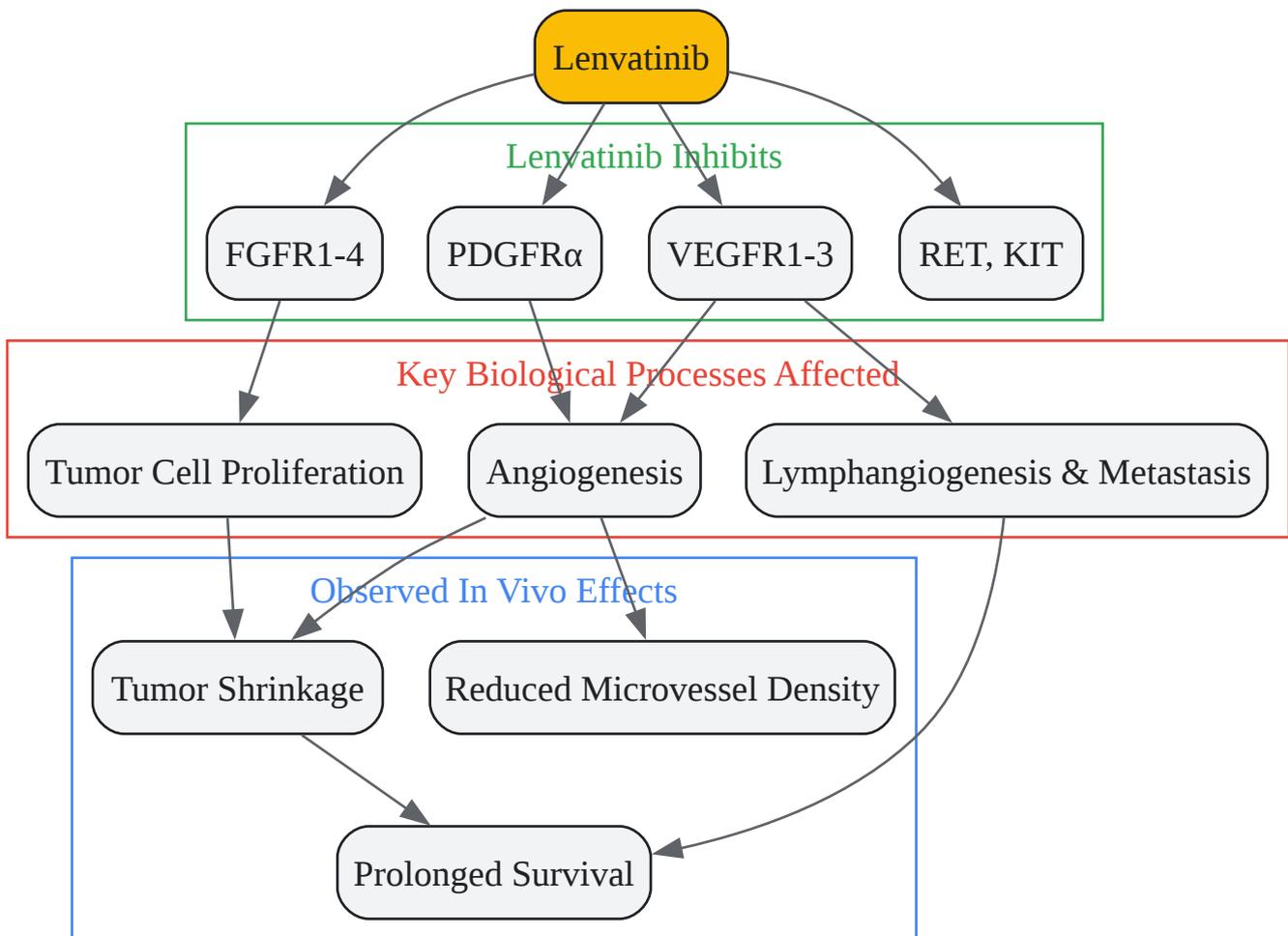
Cancer Model	Animal Model	Key Findings / Mechanism	Combination Therapy	Citation
Hepatocellular Carcinoma (HCC)	N1S1 HCC rats	LEN-TACE: Significant tumor reduction vs systemic LEN/control; increased cancer cell death; minimal side effects [1] [2].	Lenvatinib-eluting Microspheres (LEN-EM) for TACE [1] [2]	
HCC	Mouse model	LEN + Aspirin: Stronger antitumor effect vs monotherapy; regulated p-AKT, p-ERK, p-MEK; no significant adverse events [3].	Aspirin [3]	
Small-Cell Lung Cancer	BALB/c nude mice	Reduced tumor growth via inhibition of KIT and VEGFR signaling [4] [5].	-	
Breast Cancer & Melanoma	BALB/c nude mice	Reduced proliferation, angiogenesis, lymphangiogenesis; strong reduction of microvessel density in primary & metastatic tumors [4] [5].	-	

Cancer Model	Animal Model	Key Findings / Mechanism	Combination Therapy	Citation
Malignant Pleural Mesothelioma	SCID mice	Enhanced survival via inhibition of FGFR1 and VEGFR2 signaling [4] [5].	-	
Lung Cancer (EGFR wild-type)	SCID mice	Inhibition of angiogenesis; shrinkage of tumor metastases; prolonged survival [4] [5].	-	
Sarcomas	BALB/c nude mice	No direct anti-tumor effect on sarcoma cells; delayed tumor growth by reducing capillary density and tumor volume [4].	-	
Thyroid Cancer	Nude mice	Inhibition of tumor proliferation and angiogenesis, including in models with CCDC6-RET and FGFR/RET signaling [5].	-	

Molecular Mechanisms of Action

Lenvatinib is a multi-target tyrosine kinase inhibitor. Its primary anti-tumor effects, observed in these in vivo models, are largely due to its potent inhibition of key receptors involved in angiogenesis and tumor progression [4] [6] [7].

The diagram below illustrates its key molecular targets and the downstream effects that contribute to its efficacy.



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Detailed Experimental Protocol: LEN-TACE in HCC Rat Model

For researchers, here is a detailed methodology from a key study that demonstrated the efficacy of locoregional delivery of **lenvatinib** [1] [2].

- **Animal & Tumor Model:** 18 Sprague-Dawley rats (250-330 g) with implanted N1S1 hepatoma cells [1].
- **Intervention Groups:**
 - **LEN-TACE Group:** Intra-arterial delivery of **Lenvatinib**-eluting Microspheres (LEN-EM) (LEN: 2.4 mg/kg, n=5).

- **Systemic LEN Group: Lenvatinib** administered via daily oral gavage (0.4 mg/kg for 7 days, n=5).
- **Control Group:** Intra-arterial saline infusion (n=5).
- **Non-tumor Control** (for toxicity study only, n=3) [1].
- **Key Procedures:**
 - **Fabrication of LEN-EM:** Poly(lactide-co-glycolide) (PLGA) microspheres co-encapsulating **lenvatinib** and iron oxide nanoparticles (for MRI visibility) were fabricated using a double emulsion solvent evaporation method. The average microsphere size was 33-36 μm [1].
 - **Delivery:** Transcatheter intrahepatic arterial injection using a 1.5-Fr microcatheter [1].
 - **Monitoring:** Tumor size was tracked via T2*-weighted MRI at baseline, 7 days, and 14 days post-treatment [1].
 - **Endpoint Analysis:** Tumor volume measurement, histology (TUNEL staining for cell death), hematologic markers, liver profile, and plasma concentration of **lenvatinib** via HPLC [1].

Key Insights for Researchers

- **Versatile Efficacy:** The in vivo data supports **lenvatinib**'s activity across a wide range of solid tumors, primarily through a potent anti-angiogenic mechanism [4] [6].
- **Overcoming Resistance:** The positive results from combination studies with TACE, aspirin, and immune-checkpoint inhibitors highlight a promising strategy to enhance efficacy and potentially overcome drug resistance [1] [6] [3].
- **Delivery Innovation:** The development of **Lenvatinib**-eluting Microspheres (LEN-EM) for TACE represents a significant innovation, allowing for high local drug concentration while minimizing systemic exposure and toxicity [1] [2].

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